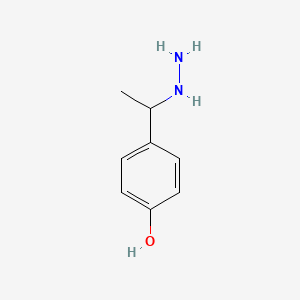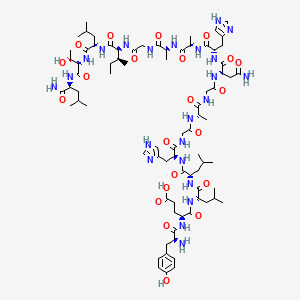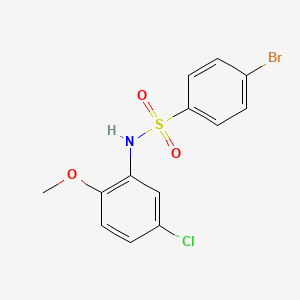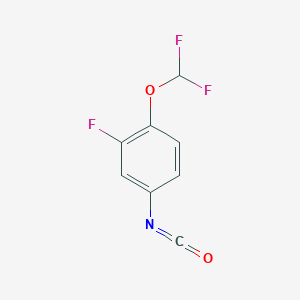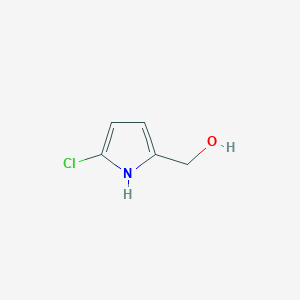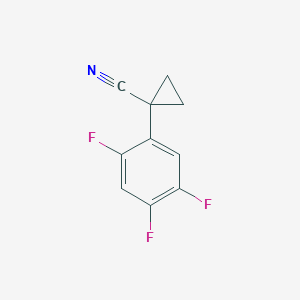
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde typically involves the reaction of 5-chloro-1H-pyrazole with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-(5-Chloro-1H-pyrazol-1-YL)acetic acid.
Reduction: 2-(5-Chloro-1H-pyrazol-1-YL)ethanol.
Substitution: 2-(5-Methoxy-1H-pyrazol-1-YL)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The chlorine atom and aldehyde group can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-(4-Chloro-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Methyl-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Bromo-1H-pyrazol-1-YL)acetaldehyde
Comparison: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is unique due to the presence of the chlorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The position and type of substituents on the pyrazole ring can alter the compound’s electronic properties, making it more or less reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
2-(5-chloropyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,4H,3H2 |
Clave InChI |
ZHUSEJBYIGUJFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


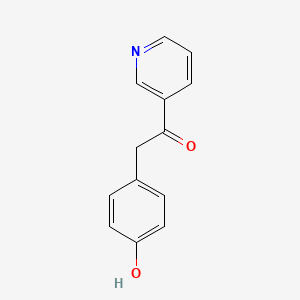

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
